molecular formula C11H21NO3 B3108103 cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester CAS No. 1638744-25-8

cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B3108103
CAS No.: 1638744-25-8
M. Wt: 215.29
InChI Key: IUKYKMHCKDLTJC-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl ring with a hydroxyl group in the cis configuration and a carbamic acid tert-butyl ester functional group. Its distinct structure makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester typically involves the reaction of (1r,4r)-4-aminocyclohexanol hydrochloride with di-tert-butyl-dicarbonate in the presence of sodium hydroxide. The reaction is carried out in a solvent such as dioxane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the creation of complex chemical architectures.

Biology: In biological research, cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use in drug development and as a precursor for pharmacologically active compounds.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

  • tert-Butyl (1r,4r)-4-hydroxycyclohexylcarbamate
  • Substituted diaminocarboxamide pyrimidines
  • Substituted diaminocarbonitrile pyrimidines

Comparison: Compared to similar compounds, cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester stands out due to its unique cis configuration and the presence of both hydroxyl and carbamic acid tert-butyl ester functional groups.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKYKMHCKDLTJC-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.